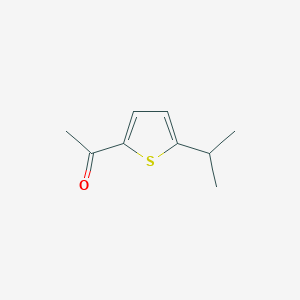
1-(5-Isopropylthiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isopropylthiophen-2-yl)ethanone is an organic compound featuring a thiophene ring substituted with an isopropyl group at the 5-position and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Isopropylthiophen-2-yl)ethanone typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts acylation, where thiophene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Isopropylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Various electrophiles in the presence of catalysts
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
1-(5-Isopropylthiophen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Isopropylthiophen-2-yl)ethanone exerts its effects is primarily through interactions with molecular targets in biological systems. The thiophene ring can participate in π-π interactions, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(Thiophen-3-yl)ethanone
- 1-(2,4,5-Trimethylphenyl)ethanone
- 1-(5-(Phenylthio)-2-furyl)ethanone
Uniqueness: 1-(5-Isopropylthiophen-2-yl)ethanone is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions compared to other thiophene derivatives. This structural variation can lead to different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-(5-propan-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H12OS/c1-6(2)8-4-5-9(11-8)7(3)10/h4-6H,1-3H3 |
InChI Key |
QZKDDHAKBPMJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(S1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





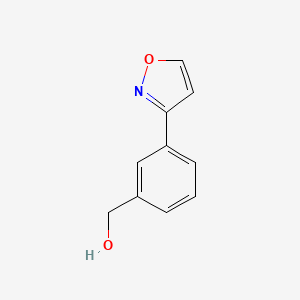



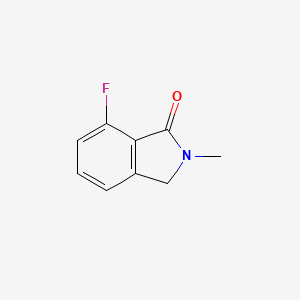

![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)
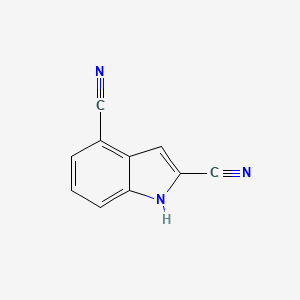
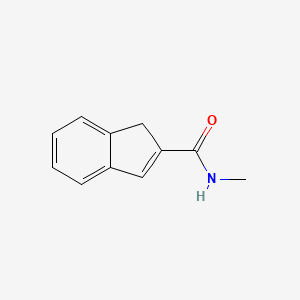

![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)
